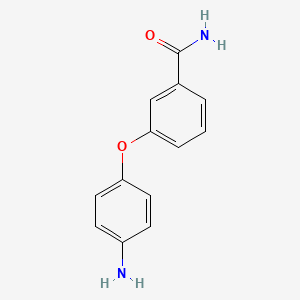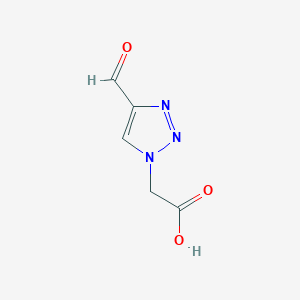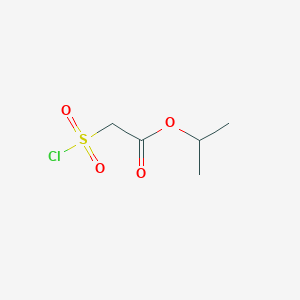
Propan-2-yl 2-(chlorosulfonyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Propan-2-yl 2-(chlorosulfonyl)acetate is a chemical compound with the CAS Number: 303153-12-0 . It has a molecular weight of 200.64 and is used in various scientific research applications. It possesses intriguing properties that make it valuable for synthesis, pharmaceuticals, and material science.
Molecular Structure Analysis
The IUPAC name for this compound is isopropyl (chlorosulfonyl)acetate . The InChI code for this compound is 1S/C5H9ClO4S/c1-4(2)10-5(7)3-11(6,8)9/h4H,3H2,1-2H3 .Scientific Research Applications
Synthesis of Thiophene Derivatives
Propan-2-yl 2-(chlorosulfonyl)acetate plays a significant role in the synthesis of thiophene derivatives, which are crucial in the development of biologically active compounds. These derivatives exhibit a range of pharmacological properties such as anticancer, anti-inflammatory, and antimicrobial activities . The compound’s reactivity allows for the creation of complex thiophene structures that are valuable in medicinal chemistry.
Pharmaceutical Research
In pharmaceutical research, Propan-2-yl 2-(chlorosulfonyl)acetate is utilized for its properties that aid in drug synthesis and development. It can act as an intermediate in the creation of various pharmaceutical agents, particularly those that require the introduction of sulfonyl groups into the molecular structure.
Material Science
The compound’s unique properties make it valuable in material science, especially in the synthesis of materials that require precise chemical modifications. Its ability to react with a range of substrates makes it a versatile tool for developing new materials with desired properties.
properties
IUPAC Name |
propan-2-yl 2-chlorosulfonylacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO4S/c1-4(2)10-5(7)3-11(6,8)9/h4H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKMIWRZVJKBDCC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)CS(=O)(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60634365 |
Source


|
| Record name | Propan-2-yl (chlorosulfonyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60634365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propan-2-yl 2-(chlorosulfonyl)acetate | |
CAS RN |
303153-12-0 |
Source


|
| Record name | Propan-2-yl (chlorosulfonyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60634365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

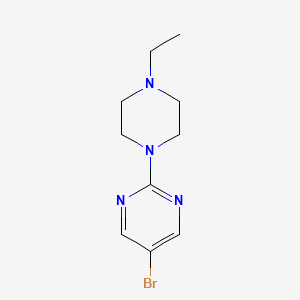
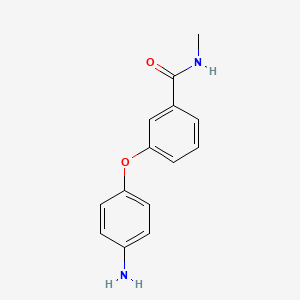
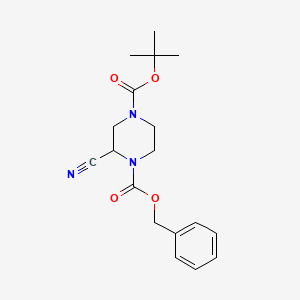
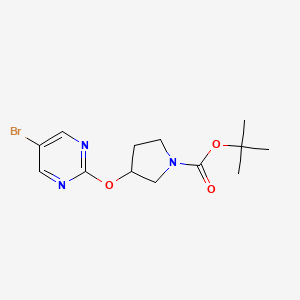
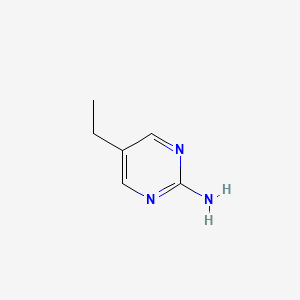
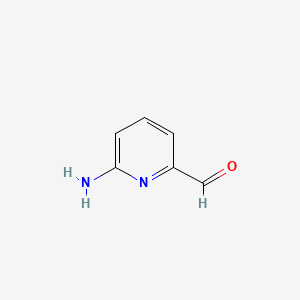
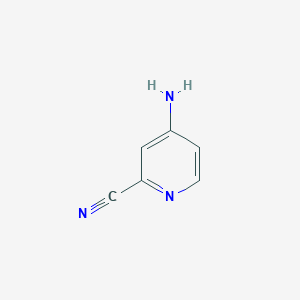


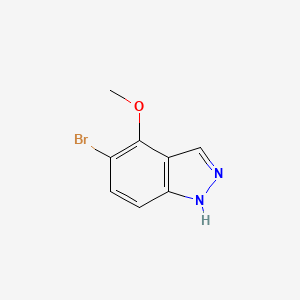
![7-Benzyl-2-phenyl-2,7-diazaspiro[4.5]decan-1-one](/img/structure/B1290449.png)

